molecular formula C21H20FN3O4 B2933868 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide CAS No. 920364-38-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide

Cat. No. B2933868
CAS RN: 920364-38-1
M. Wt: 397.406
InChI Key: PWLGKUQYLPNFLV-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide is a chemical compound with the molecular formula C21H20FN3O4 . It has a molecular weight of 397.406 . The compound is available from suppliers such as ChemDiv, Inc .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinyl group attached to a fluorophenyl group via an oxygen atom . It also contains a benzamide group substituted with two methoxy groups . The InChI key of the compound is LIKIOIPSADSFLS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 397.406 . Its solubility in DMSO is unknown . The compound’s SMILES notation is COc1ccc (cc1OC)C (=O)NCCOc1ccc (nn1)-c1ccc (F)cc1 .

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-27-16-7-8-17(19(13-16)28-2)21(26)23-11-12-29-20-10-9-18(24-25-20)14-3-5-15(22)6-4-14/h3-10,13H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLGKUQYLPNFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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